1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine
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Overview
Description
1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine involves multiple steps, including the formation of the pyrazole rings and subsequent functionalization. The synthetic route typically starts with the preparation of the pyrazole core, followed by the introduction of the ethyl and fluoroethyl groups. Common reagents used in these reactions include hydrazine, ethyl bromide, and fluoroethyl bromide. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alkane derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme activities or receptor binding.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or antimicrobial activities.
Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine depends on its specific interactions with molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes. Detailed studies are required to elucidate the exact mechanism of action and identify the molecular targets.
Comparison with Similar Compounds
1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine can be compared with other pyrazole derivatives, such as:
1-(1-methyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine: Similar structure but with a methyl group instead of an ethyl group.
1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-chloroethyl)-1H-pyrazol-3-yl]methyl}methanamine: Similar structure but with a chloroethyl group instead of a fluoroethyl group.
1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]methyl}methanamine: Similar structure but with a hydroxyethyl group instead of a fluoroethyl group.
The uniqueness of this compound lies in its specific substituents, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H19ClFN5 |
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Molecular Weight |
287.76 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-3-yl)-N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H18FN5.ClH/c1-2-17-6-3-11(15-17)9-14-10-12-4-7-18(16-12)8-5-13;/h3-4,6-7,14H,2,5,8-10H2,1H3;1H |
InChI Key |
MLDMUOBVZVOBSO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=NN(C=C2)CCF.Cl |
Origin of Product |
United States |
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